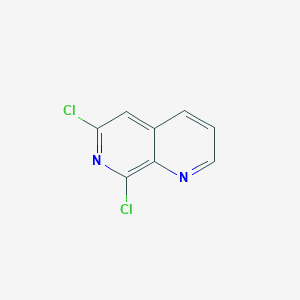
6,8-Dichloro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are structurally related to naphthalene, with two nitrogen atoms replacing two carbon atoms in the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1,7-naphthyridine typically involves the halogenation of naphthyridine derivatives. One common method is the cobalt-catalyzed cross-coupling of halogenated naphthyridines with organometallic reagents such as alkyl- and arylmagnesium halides or arylzinc halides . For example, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of cobalt chloride (CoCl2) as a catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using similar catalytic systems. The use of cobalt catalysts and organometallic reagents allows for efficient and scalable synthesis, making it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dichloro-1,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form polyfunctionalized naphthyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce polyfunctionalized derivatives with different aryl or alkyl groups .
Aplicaciones Científicas De Investigación
Biological Activities
6,8-Dichloro-1,7-naphthyridine exhibits a range of biological properties that make it a candidate for therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of naphthyridines can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds based on the naphthyridine framework have shown potential as inhibitors of PIP4K2A, which is implicated in acute myeloid leukemia (AML) .
- Antiviral Properties : Some studies have highlighted the efficacy of naphthyridine derivatives against viruses such as HIV and hepatitis C . The mechanism often involves inhibition of viral replication through interaction with viral enzymes.
- Antimicrobial Effects : Naphthyridine derivatives have demonstrated significant antibacterial properties, making them potential candidates for developing new antibiotics .
Case Study 1: Inhibition of PIP4K2A in AML
A study characterized a series of naphthyridine-based compounds as selective inhibitors of PIP4K2A. These compounds were shown to induce apoptosis in AML cells and inhibit colony formation in vitro. The most potent compound exhibited an IC50 value in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .
Case Study 2: Antiviral Activity Against Hepatitis C
In another study, a series of 1,7-naphthyridine derivatives were synthesized and tested for their ability to inhibit hepatitis C virus replication. The lead compound demonstrated significant antiviral activity with low cytotoxicity, suggesting its potential as a therapeutic agent against hepatitis C .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different substitution patterns.
1,5-Naphthyridine: A naphthyridine isomer with nitrogen atoms at different positions in the ring system.
Uniqueness
6,8-Dichloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H4Cl2N2 |
|---|---|
Peso molecular |
199.03 g/mol |
Nombre IUPAC |
6,8-dichloro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H |
Clave InChI |
RSHMATSURUMCIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC(=C2N=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















